ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate
Description
Ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzo[de]isoquinoline-1,3-dione moiety via a methyl linker and an ethyl sulfanyl acetate group. The ethyl sulfanyl acetate substituent enhances solubility and may influence metabolic stability.
Properties
IUPAC Name |
ethyl 2-[[5-[(1,3-dioxobenzo[de]isoquinolin-2-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4S/c1-2-33-21(30)15-34-25-27-26-20(29(25)17-10-4-3-5-11-17)14-28-23(31)18-12-6-8-16-9-7-13-19(22(16)18)24(28)32/h3-13H,2,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEHBYJDQCHUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate typically involves multi-step organic reactions. A common synthetic route begins with the formation of the 1,3-dioxo-1H-benzo[de]isoquinoline core, which is then functionalized with a methyl group. Subsequent reactions introduce the triazole ring and phenyl group. The final step involves the addition of the sulfanyl acetate group under controlled conditions, often using esterification reactions with ethyl acetate and a thiol derivative.
Industrial Production Methods
On an industrial scale, the compound can be synthesized using automated systems to ensure precision and consistency. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the purity and composition of the product. Optimized conditions include maintaining specific temperatures, pressures, and pH levels to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate can undergo a variety of chemical reactions:
Oxidation: : This compound can be oxidized to introduce additional functional groups or modify existing ones. Common reagents include potassium permanganate and chromium trioxide.
Reduction: : Reductive reactions can simplify the molecule by removing oxygen atoms or converting carbonyl groups to alcohols. Sodium borohydride and lithium aluminium hydride are frequently used for this purpose.
Substitution: : The aromatic rings present in the compound make it susceptible to electrophilic and nucleophilic substitution reactions, which allow for the introduction of various substituents. Reagents such as halides and organometallic compounds are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield dioxo derivatives, while reduction could produce hydroxylated compounds.
Scientific Research Applications
Ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate has a wide range of applications:
Chemistry: : Used as a building block for synthesizing complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: : Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interaction with biological macromolecules and its effects on cellular pathways.
Medicine: : Potentially valuable in drug development due to its bioactive properties. It's a candidate for designing drugs that target specific enzymes or receptors.
Industry: : Utilized in the manufacturing of specialty chemicals and materials. Its chemical properties enable its use in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate involves its interaction with specific molecular targets, including enzymes and receptors. The compound's functional groups allow it to form hydrogen bonds, van der Waals interactions, and covalent bonds with target molecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents, linker groups, or core modifications:
Key Observations
The phenylsulfonyl group in may increase hydrophilicity and binding affinity to sulfhydryl-containing biological targets, whereas the target’s benzo[de]isoquinoline-dione system favors hydrophobic interactions.
Linker Modifications :
- The propyl linker in versus the target’s methyl group could alter conformational flexibility, affecting molecular docking or enzyme inhibition profiles.
Functional Group Variations :
- Replacement of the ethyl ester in the target compound with a carboxylic acid in significantly impacts solubility (pKa ~4-5) and bioavailability.
- The ketone in offers a reactive site for further derivatization, unlike the ester group in the target compound.
Crystallographic and Analytical Data
- Structural validation of such compounds often relies on SHELX or WinGX for crystallographic refinement, with NMR (e.g., ¹H/¹³C in CDCl₃ or DMSO-d₆) as a primary analytical tool .
Research Findings and Implications
Structure-Activity Relationships (SAR): The benzo[de]isoquinoline-dione moiety in the target compound may enhance DNA intercalation or kinase inhibition compared to simpler aromatic systems in analogues . Fluorine substitution (e.g., in ) is associated with improved pharmacokinetic profiles due to increased membrane permeability and oxidative stability.
Challenges and Opportunities :
- The ethyl ester group in the target compound may undergo hydrolysis in vivo, necessitating prodrug strategies for sustained activity.
- Comparative studies with suggest that linker length optimization could balance rigidity and bioavailability.
Biological Activity
The compound ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be characterized by its intricate structure, which includes a 1,3-dioxo-1H-benzo[de]isoquinoline moiety and a 4-phenyl-4H-1,2,4-triazole ring. Its chemical formula is , indicating the presence of multiple functional groups that may contribute to its biological properties.
Structural Formula
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism is often attributed to their ability to disrupt bacterial cell wall synthesis or inhibit key enzymes involved in metabolic pathways.
Anticancer Effects
The anticancer potential of triazole derivatives has been widely reported. In vitro studies using MTT assays on prostate cancer (PC3) and colorectal cancer (HT-29) cell lines demonstrated that certain analogs of the compound exhibit cytotoxic effects, leading to reduced cell viability. The proposed mechanism involves apoptosis induction and cell cycle arrest at specific phases.
Antioxidant Activity
The antioxidant capacity of the compound has also been evaluated. Compounds containing the 1,3-dioxo structure are known for their ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related cellular damage and may contribute to the overall therapeutic efficacy of the compound.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induced apoptosis in PC3 and HT-29 cells | |
| Antioxidant | Scavenging of free radicals |
Case Study: Anticancer Activity
In a study conducted by Aliabadi et al., several derivatives of triazoles were synthesized and tested for their anticancer activity against various cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values below 50 μM against PC3 cells, suggesting strong anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
